N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide
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Overview
Description
N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide is a complex organic compound with a unique structure that includes cyclohexyl, acetyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide typically involves multiple steps. One common approach is to start with the cyclohexyl derivatives and introduce the acetyl and trifluoromethyl groups through a series of reactions including acylation and trifluoromethylation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other functional groups into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: The compound’s properties might be useful in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(fluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide
- N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(chloromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide
Uniqueness
The presence of the trifluoromethyl group in N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique and potentially more effective in certain applications.
Properties
Molecular Formula |
C23H33F3N2O3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]-3-cyclohexylpropanamide |
InChI |
InChI=1S/C23H33F3N2O3/c1-15-20(16(2)29)22(23(24,25)26,21(31)28(15)18-11-7-4-8-12-18)27-19(30)14-13-17-9-5-3-6-10-17/h17-18H,3-14H2,1-2H3,(H,27,30) |
InChI Key |
RRCFPWVTPVSCEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)N1C2CCCCC2)(C(F)(F)F)NC(=O)CCC3CCCCC3)C(=O)C |
Origin of Product |
United States |
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